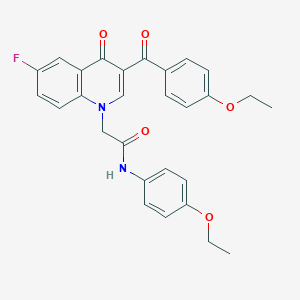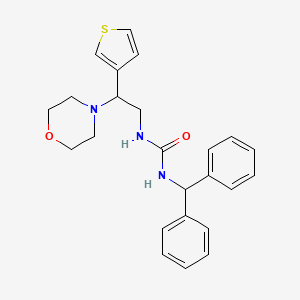
4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid, or MTTFCA, is a novel compound with a wide range of potential applications in the fields of scientific research and laboratory experiments. It has several unique properties that make it an attractive option for researchers and scientists, including its ability to act as a reagent in chemical reactions, its high solubility in water and organic solvents, and its low toxicity. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various methods for synthesizing 2-substituted 2-thiazolines, including derivatives of thiazole carboxylic acids. These methods are crucial for developing novel compounds with potential applications in medicinal chemistry (Suzuki & Izawa, 1976).
Homologation Methods : Studies on regiospecific lithiations of thiazole-carboxylic acids have been conducted. This research is significant for the homologation of thiazoles and oxazoles, expanding the range of derivable compounds (Cornwall, Dell, & Knight, 1987).
Cross-Claisen Condensation : Research has shown that 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are a new class of constrained heterocyclic γ-amino acids, valuable in mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015).
Applications in Material Science
- Crystal Structure Analysis : Studies have been conducted on the relationship between molecular structure, crystal structure, and solubility of related thiazole carboxylates. Such research is vital for understanding the material properties and potential applications in material science (Hara et al., 2009).
Potential Pharmaceutical Applications
- Anticancer Activity : Research on thiazole and 1,3,4-thiadiazole derivatives has shown potential anticancer activities. These compounds are synthesized using 4-Methyl-2-phenylthiazole-5-carbohydrazide as a synthon, indicating the relevance of thiazole derivatives in cancer research (Gomha et al., 2017).
Mecanismo De Acción
Target of Action
The compound 4-Methyl-2-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylic acid is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . Without specific information on the targets of this compound, it’s challenging to summarize the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Thiazole derivatives have been reported to exhibit diverse biological activities
Propiedades
IUPAC Name |
4-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c1-6-9(11(17)18)20-10(16-6)7-2-4-8(5-3-7)19-12(13,14)15/h2-5H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYOXYHOQDJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

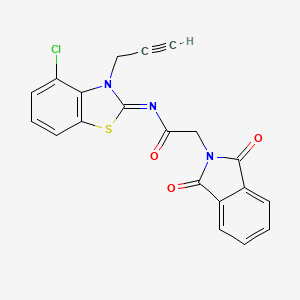
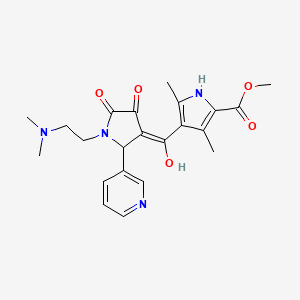
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)
![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)
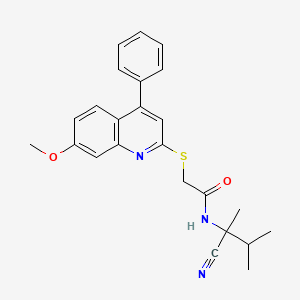
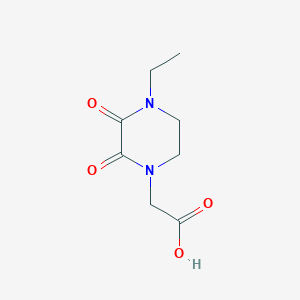
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2803386.png)
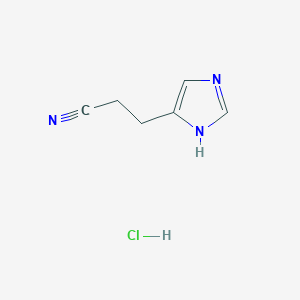
![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![2-amino-N-(2,5-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2803393.png)
![4,7-Dimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803394.png)
